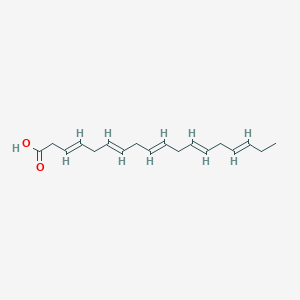

3,6,9,12,15-Octadecapentaenoic acid

Description

Context within Polyunsaturated Fatty Acid (PUFA) Research

Polyunsaturated fatty acids (PUFAs) are a class of fatty acids characterized by the presence of two or more double bonds in their carbon chain. They are fundamental components of cellular membranes and serve as precursors to a wide array of signaling molecules. The study of PUFAs is a vast and dynamic field, with implications for nutrition, medicine, and ecology.

3,6,9,12,15-Octadecapentaenoic acid is a member of the omega-3 (n-3) family of fatty acids. caymanchem.com This classification is determined by the position of the first double bond, which is located at the third carbon atom from the methyl end of the fatty acid chain. It is an 18-carbon chain fatty acid with five double bonds, denoted as 18:5n-3. caymanchem.com

This fatty acid is situated within the biosynthetic pathway of other well-known n-3 PUFAs. It is believed that in some organisms, it may be synthesized from Stearidonic acid (SDA), another n-3 fatty acid. wikipedia.orgmedchemexpress.com Research on cultured fish cells has shown that this compound can be metabolized to octadecatetraenoic acid (18:4n-3). nih.gov Furthermore, there is evidence to suggest that in dinoflagellates, it might be synthesized through the chain shortening of Eicosapentaenoic acid (EPA, 20:5n-3), rather than by the insertion of a double bond into Stearidonic acid. nih.gov

In the expansive field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, this compound holds particular significance as a chemotaxonomic biomarker. caymanchem.combiocat.com Its presence and relative abundance can be used to identify and differentiate specific groups of marine microorganisms, most notably dinoflagellates and some other microalgae. caymanchem.combiocat.com

The distinct fatty acid profiles of different phytoplankton species are crucial for understanding marine food webs and biogeochemical cycles. As a component of the lipid signature of certain primary producers, this compound can be traced through the food chain, providing insights into predator-prey relationships and the transfer of energy in marine ecosystems. While it is found in some marine dinophytes, haptophytes, and prasinophytes, it is generally not present at higher trophic levels, indicating its metabolism by the animals that consume these algae. nih.gov

Historical Discoveries and Early Characterization in Microalgae

The initial identification of this compound in the scientific literature dates back to the mid-1970s. A pivotal 1975 study analyzed the fatty acid methyl esters of eleven species of photosynthetic marine dinoflagellates. nih.gov Researchers found a component, constituting 4-23% of the total fatty acids, that could not be identified using standard methods at the time. nih.gov

Through a series of analytical techniques, including gas-liquid chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectrometry, they characterized this unknown component as a straight-chained 18-carbon fatty acid with five non-conjugated, all-cis double bonds. nih.gov Their investigation provided strong evidence for the double bond locations at the 3, 6, 9, 12, and 15 positions. nih.gov

Later, in 1992, all-cis-3,6,9,12,15-octadecapentaenoic acid was specifically isolated from the unicellular alga Gymnodinium kowalevskii, further solidifying its presence and structural characterization in the microbial world. medchemexpress.com These early discoveries laid the groundwork for its recognition as a significant, albeit specialized, fatty acid in marine biochemistry.

Chemical and Physical Properties of this compound

Below is an interactive table detailing the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenoic acid | caymanchem.com |

| Molecular Formula | C18H26O2 | nih.gov |

| Molecular Weight | 274.4 g/mol | nih.gov |

| Synonyms | C18:5(3Z,6Z,9Z,12Z,15Z), C18:5 n-3, FA 18:5, all-cis-3,6,9,12,15-Octadecapentaenoic Acid | caymanchem.com |

| InChI Key | LYJOUWBWJDKKEF-JLNKQSITSA-N | caymanchem.com |

Compound Names Mentioned in this Article

This table provides a list of the chemical compounds discussed in this article, along with their IUPAC names and common synonyms.

| Common Name | IUPAC Name | Other Synonyms |

| This compound | (3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenoic acid | C18:5 n-3, all-cis-3,6,9,12,15-Octadecapentaenoic Acid |

| Alpha-Linolenic acid | (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | ALA, 18:3n-3 |

| Stearidonic acid | (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid | SDA, Moroctic acid |

| Eicosapentaenoic acid | (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid | EPA, Timnodonic acid |

| Octadecatetraenoic acid | (6Z,9Z,12Z,15Z)-octadecatetraenoic acid | 18:4n-3 |

Structure

3D Structure

Properties

Molecular Formula |

C18H26O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(3E,6E,9E,12E,15E)-octadeca-3,6,9,12,15-pentaenoic acid |

InChI |

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+,13-12+,16-15+ |

InChI Key |

LYJOUWBWJDKKEF-RCHUDCCISA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC(=O)O |

Synonyms |

3,6,9,12,15-octadecapentaenoic acid |

Origin of Product |

United States |

Biosynthesis and Enzymology of 3,6,9,12,15 Octadecapentaenoic Acid

Aerobic Biosynthetic Pathways

The formation of 3,6,9,12,15-octadecapentaenoic acid is understood to proceed through an aerobic pathway that relies on the sequential action of specific enzymes to introduce double bonds into a fatty acid backbone. This pathway begins with common precursors and utilizes a cascade of desaturation reactions. While the complete pathway is an area of ongoing research, key enzymatic activities have been identified that are essential for the synthesis of its direct precursors and the final molecule itself.

Desaturase enzymes are central to the biosynthesis of all polyunsaturated fatty acids (PUFAs), including this compound. nih.gov These enzymes catalyze the insertion of double bonds at specific positions in the fatty acyl chain, a highly regulated and energy-dependent process. nih.gov The synthesis of this particular C18:5 fatty acid requires the coordinated action of several desaturases to create its characteristic polyunsaturated structure.

The defining feature of this compound is the double bond at the delta-3 position (the third carbon-carbon bond from the carboxyl end). The introduction of this bond is a critical and unusual step. Research on dinoflagellates, where this fatty acid is found, suggests two primary hypotheses for its formation. nih.gov

The first hypothesis involves the direct action of a putative delta-3 desaturase enzyme on the precursor stearidonic acid (SDA, 18:4n-3). nih.gov This enzyme would catalyze the final desaturation step, inserting a double bond at the C-3 position of SDA to yield this compound. While this mechanism is plausible, the specific delta-3 desaturase responsible has not been definitively isolated or characterized. Investigations into the FADS3 gene, a candidate for unusual desaturase activity, have not confirmed a role in this specific reaction; it has instead been identified as a Δ13-desaturase with high specificity for other substrates. karger.comnih.gov

An alternative hypothesis proposed from quantitative analysis of fatty acid methyl esters in dinoflagellates is the synthesis of 18:5n-3 via a two-carbon chain shortening of eicosapentaenoic acid (EPA, 20:5n-3). nih.gov In this scenario, the full set of double bonds, including the one that ultimately resides at the delta-3 position of the C18 molecule, would be established on a C20 precursor before being shortened.

The delta-6 desaturase (FADS2) is a key and often rate-limiting enzyme in the conventional PUFA biosynthetic pathway. mdpi.comahajournals.orgnih.gov Its primary role is to introduce a double bond at the delta-6 position of C18 fatty acids. In the context of this compound synthesis, delta-6 desaturase acts on α-linolenic acid (ALA, 18:3n-3) to produce stearidonic acid (SDA, 18:4n-3). nih.govgoogle.comnih.gov This conversion of ALA to SDA is an essential step, as SDA is the direct precursor for the final, proposed delta-3 desaturation. nih.gov The activity of delta-6 desaturase is a critical control point, regulating the flow of substrates into the pathways for highly unsaturated fatty acids. ahajournals.orgnih.gov Besides its primary delta-6 activity, FADS2 has been shown to exhibit other functionalities, such as delta-8 desaturation, providing alternative routes in PUFA metabolism. nih.gov

The biosynthesis of the necessary precursors for this compound begins with the action of delta-9, delta-12, and delta-15 desaturases. These enzymes establish the foundational unsaturation pattern in C18 fatty acids.

Delta-9 Desaturase: This enzyme, also known as stearoyl-CoA desaturase, initiates the process by converting the saturated fatty acid stearic acid (18:0) into the monounsaturated oleic acid (18:1n-9). frontiersin.orgwikipedia.org This is a fundamental step in the synthesis of all omega-9, omega-6, and omega-3 unsaturated fatty acids.

Delta-12 Desaturase: Following the creation of oleic acid, delta-12 desaturase introduces a second double bond at the 12th carbon, converting oleic acid (18:1n-9) into the omega-6 fatty acid linoleic acid (LA, 18:2n-6). nih.govnih.govwikipedia.org

Delta-15 Desaturase: This enzyme, also known as an omega-3 desaturase, is responsible for converting the omega-6 linoleic acid into the omega-3 α-linolenic acid (ALA, 18:3n-3) by adding a double bond at the 15th position. nih.govnih.gov ALA serves as the ultimate precursor for the synthesis of this compound.

It is important to note that mammals lack delta-12 and delta-15 desaturases and therefore cannot synthesize LA and ALA de novo, making these essential fatty acids that must be obtained from the diet. mdpi.comnih.gov

Fatty acid elongases are enzyme systems that catalyze the addition of two-carbon units to a growing acyl chain. nih.govplos.orgnih.gov While the final product, this compound, is an 18-carbon fatty acid, elongase activity is pertinent to its biosynthesis under the alternative pathway hypothesis. nih.gov This hypothesis suggests that eicosapentaenoic acid (EPA, 20:5n-3) is the direct precursor that undergoes shortening.

The synthesis of EPA from C18 precursors is a well-established pathway that critically depends on elongase enzymes. plos.orgnih.gov After SDA (18:4n-3) is formed, an elongase (such as ELOVL5 or ELOVL2) adds a two-carbon unit to create eicosatetraenoic acid (ETA, 20:4n-3). nih.govnih.gov This C20 intermediate is then acted upon by a delta-5 desaturase to yield EPA. Therefore, elongase enzymes are essential for producing the potential C20 precursor that could be retro-converted to the final C18:5 product. plos.org

The aerobic biosynthesis of this compound is built upon the conventional pathway for long-chain polyunsaturated fatty acids, followed by a unique terminal step. The process begins with the saturated 18-carbon fatty acid, stearic acid.

Formation of Oleic Acid: A delta-9 desaturase introduces the first double bond into stearic acid (18:0) to form oleic acid (18:1n-9). wikipedia.org

Formation of Linoleic Acid: A delta-12 desaturase acts on oleic acid to create linoleic acid (18:2n-6). nih.govnih.gov

Formation of α-Linolenic Acid (ALA): A delta-15 desaturase converts linoleic acid into α-linolenic acid (18:3n-3), the primary omega-3 precursor. nih.govnih.gov

Formation of Stearidonic Acid (SDA): The rate-limiting delta-6 desaturase introduces a double bond into ALA (18:3n-3) to produce stearidonic acid (SDA, 18:4n-3). nih.govnih.gov

From this point, two potential routes lead to the final product:

Direct Delta-3 Desaturation: A putative delta-3 desaturase acts on SDA (18:4n-3) to insert the final double bond, yielding this compound (18:5n-3). nih.gov

Elongation-Desaturation-Shortening Pathway:

An elongase enzyme extends SDA (18:4n-3) to eicosatetraenoic acid (ETA, 20:4n-3). nih.govnih.gov

A delta-5 desaturase converts ETA to eicosapentaenoic acid (EPA, 20:5n-3). mdpi.com

Finally, EPA undergoes a two-carbon chain shortening (retroconversion), likely via peroxisomal β-oxidation, to yield this compound. nih.gov

The following table summarizes the key enzymatic steps in the primary proposed biosynthetic pathway.

Table 1: Key Enzymes and Reactions in the Biosynthesis of this compound

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Delta-9 Desaturase (SCD) | Stearic acid (18:0) | Oleic acid (18:1n-9) | Desaturation |

| Delta-12 Desaturase | Oleic acid (18:1n-9) | Linoleic acid (18:2n-6) | Desaturation |

| Delta-15 Desaturase | Linoleic acid (18:2n-6) | α-Linolenic acid (18:3n-3) | Desaturation |

| Delta-6 Desaturase (FADS2) | α-Linolenic acid (18:3n-3) | Stearidonic acid (18:4n-3) | Desaturation |

| Delta-3 Desaturase (putative) | Stearidonic acid (18:4n-3) | This compound (18:5n-3) | Desaturation |

Table 2: Compound Names Mentioned in Article

| Common Name/Abbreviation | Systematic Name |

|---|---|

| This compound | (3Z,6Z,9Z,12Z,15Z)-Octadeca-3,6,9,12,15-pentaenoic acid |

| Stearic acid | Octadecanoic acid |

| Oleic acid | (9Z)-Octadec-9-enoic acid |

| Linoleic acid (LA) | (9Z,12Z)-Octadeca-9,12-dienoic acid |

| α-Linolenic acid (ALA) | (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid |

| Stearidonic acid (SDA) | (6Z,9Z,12Z,15Z)-Octadeca-6,9,12,15-tetraenoic acid |

| Eicosatetraenoic acid (ETA) | (8Z,11Z,14Z,17Z)-Eicosa-8,11,14,17-tetraenoic acid |

| Eicosapentaenoic acid (EPA) | (5Z,8Z,11Z,14Z,17Z)-Eicosa-5,8,11,14,17-pentaenoic acid |

| trans-Vaccenic acid | (11E)-Octadec-11-enoic acid |

Role of Desaturase Enzymes

Anaerobic Biosynthetic Pathways (Polyketide Synthase (PKS) Pathway)

While many common polyunsaturated fatty acids in eukaryotes are synthesized via aerobic pathways involving fatty acid desaturases and elongases, anaerobic pathways utilizing polyketide synthases (PKS) represent an alternative route, particularly in microbial systems.

General Characteristics and Enzymatic Reactions

The biosynthesis of polyketides is carried out by a diverse family of multifunctional enzymes known as polyketide synthases (PKS). nih.gov These enzymatic systems create complex organic molecules by the iterative condensation of simple activated carboxylate units, such as acetyl-CoA and malonyl-CoA. nih.govimperial.ac.uk This process is mechanistically similar to fatty acid synthesis.

Bacterial PKS systems are generally categorized into three types. Type I PKSs are large, modular proteins where each module is responsible for one cycle of chain extension and modification. nih.gov Type II PKSs are comprised of discrete, monofunctional proteins that act iteratively to construct the polyketide chain. nih.gov The enzymatic reactions within a PKS module or complex typically include:

Acyl-carrier protein (ACP): Binds the growing polyketide chain.

Acyltransferase (AT): Selects the correct extender unit (e.g., malonyl-CoA) and loads it onto the ACP.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the carbon chain.

Optional modifying domains: These can include ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which modify the β-keto group formed after each condensation, leading to varying degrees of reduction in the final product.

For the synthesis of a polyunsaturated fatty acid like this compound via a PKS pathway, the process would involve the controlled, iterative condensation of acetate (B1210297) units with minimal reduction steps, allowing for the formation of multiple double bonds.

Occurrence in Specific Microorganisms

This compound has been identified as a significant component of the fatty acid profile in several marine microorganisms. It constitutes between 4% and 23% of the total fatty acids in 11 species of photosynthetic marine dinoflagellates. nih.gov It has also been specifically identified in the dinoflagellate Gymnodinium kowalevskii and is considered a chemotaxonomic biomarker for certain microalgae and dinoflagellates. biocat.comcaymanchem.com

Research on these dinoflagellates suggests that the biosynthesis of this compound (18:5n-3) may occur through a two-carbon chain shortening of eicosapentaenoic acid (20:5n-3), rather than by the introduction of a Δ3 double bond into stearidonic acid (18:4n-3). nih.gov This proposed pathway is characteristic of aerobic fatty acid modification, not an anaerobic PKS pathway.

Cellular Compartmentalization of Biosynthesis

In eukaryotic algae, the synthesis of fatty acids is a spatially organized process, divided between plastids and other cellular compartments.

Plastidic Synthesis

In photosynthetic organisms like dinoflagellates, the plastid (chloroplast) is the primary site of de novo fatty acid synthesis. This is where the initial building blocks, acetyl-CoA and malonyl-CoA, are used to create saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0). The enzymes for this core synthesis, collectively known as the fatty acid synthase (FAS) complex, are located within the plastid stroma.

Extraplastidic Synthesis

The modification of these initial fatty acids, including desaturation (the introduction of double bonds) and elongation (the extension of the carbon chain), predominantly occurs in the endoplasmic reticulum (ER). This is considered an extraplastidic synthesis pathway. Enzymes located in the ER membrane, such as desaturases and elongases, are responsible for converting saturated fatty acids into the wide array of polyunsaturated fatty acids found in these organisms. The likely final steps in the formation of this compound, whether through desaturation of a precursor or the proposed chain-shortening of eicosapentaenoic acid, would take place in this compartment. nih.gov

Gene Expression and Regulation of Biosynthetic Enzymes

The production of polyunsaturated fatty acids is a tightly regulated process, primarily controlled at the level of gene transcription. The expression of genes encoding key biosynthetic enzymes is sensitive to the cellular concentration of PUFAs, creating a feedback system that maintains lipid homeostasis.

Dietary PUFAs have been shown to coordinately suppress the transcription of genes encoding a suite of lipogenic enzymes. sci-hub.se This regulation extends to enzymes such as acetyl-CoA carboxylase, fatty acid synthase (FAS), and stearoyl-CoA desaturase. sci-hub.se The presence of sufficient levels of PUFAs signals a reduction in the synthesis of the enzymes needed to produce more fatty acids and introduce double bonds. This inhibitory effect is a critical mechanism for preventing the over-accumulation of PUFAs, which can alter membrane properties and lead to cellular stress. The potency of this inhibition depends on the structure of the fatty acid, with PUFAs of 18 carbons or more being particularly effective regulators. sci-hub.se

Transcriptional Regulation by Environmental Factors (e.g., Temperature)

Temperature is a critical environmental factor that profoundly influences the fatty acid composition of cellular membranes, particularly in poikilothermic organisms. To maintain membrane fluidity at low temperatures, many microalgae increase the proportion of unsaturated fatty acids. This adaptation is largely achieved through the transcriptional upregulation of fatty acid desaturase (FAD) genes.

In the Antarctic microalga Chlamydomonas sp. ICE-L, the expression of Δ9 and ω3 FAD genes was significantly upregulated at 0°C, leading to an increase in PUFAs. nih.gov Conversely, in the same organism, the upregulation of Δ6CiFAD intensified with rising temperatures. nih.gov Similarly, studies on the dinoflagellate Prorocentrum shikokuense have shown that enzymes involved in fatty acid biosynthesis are more highly expressed at a lower temperature of 19°C compared to 25°C. nih.gov This suggests a greater accumulation of fatty acids at cooler temperatures. nih.gov

A direct link between temperature and the abundance of this compound has been observed in the picoalga Ostreococcus tauri. In this species, the proportion of 18:5n-3 is highly and inversely correlated with temperature. frontiersin.org When cells were shifted from a higher to a lower temperature, the proportion of 18:5n-3, along with other omega-3 PUFAs, increased. frontiersin.org This response is associated with the rapid and sustained upregulation of most desaturase genes upon chilling. frontiersin.org

The following table illustrates the effect of temperature on the relative abundance of different classes of fatty acids in the diatom Skeletonema dohrnii, demonstrating the general principle of increased unsaturation at lower temperatures.

| Temperature | Saturated Fatty Acids (SFAs) (%) | Monounsaturated Fatty Acids (MUFAs) (%) | Polyunsaturated Fatty Acids (PUFAs) (%) |

| 15°C | 26.59 ± 0.06 | 24.26 ± 0.10 | 49.15 ± 0.04 |

| 25°C | Not specified | Not specified | 37.17 ± 0.09 |

| 28°C | 35.64 ± 0.20 | 32.77 ± 0.09 | 30.59 ± 0.19 |

Data sourced from a study on Skeletonema dohrnii.

Functional Characterization of Cloned Genes

Understanding the precise enzymatic steps in the biosynthesis of this compound requires the cloning and functional characterization of the responsible desaturase and elongase genes. The common methodology for this involves heterologous expression, where a candidate gene from the organism of interest is inserted into and expressed in a host that normally does not produce the target fatty acid, such as the yeast Saccharomyces cerevisiae or the plant Arabidopsis thaliana.

While the specific enzymes that catalyze all the steps to produce 18:5n-3 are still under investigation for many organisms, studies on related PUFA biosynthetic pathways have shed light on the types of enzymes involved. For instance, various microsomal ω-6 and ω-3 fatty acid desaturases have been functionally characterized from different plant and algal sources. nih.gov These studies have confirmed the roles of FAD2 (ω-6 desaturase) and FAD3 (ω-3 desaturase) in converting oleic acid (18:1n-9) to linoleic acid (18:2n-6) and subsequently to α-linolenic acid (18:3n-3), which are precursors for longer-chain PUFAs. nih.gov

A significant breakthrough in understanding 18:5n-3 synthesis came from research on the coccolithophore Emiliania huxleyi. A novel Δ15 fatty acid desaturase, EhDES15, was identified. researchgate.net The expression of this gene was upregulated at low temperatures, which correlated with an increase in the amount of 18:5n-3. researchgate.net Heterologous expression of this gene in the cyanobacterium Synechocystis sp. PCC 6803 confirmed its function as a Δ15 desaturase, responsible for the synthesis of 18:3n-3 from 18:2n-6. researchgate.net This finding provides a crucial piece of the puzzle in the biosynthetic pathway leading to 18:5n-3 in this organism.

Comparative Biosynthesis Across Diverse Organisms

The ability to synthesize this compound is not widespread and appears to be concentrated in certain groups of marine microorganisms, with subsequent trophic transfer to some marine animals.

Algal Species (e.g., Dinoflagellates, Haptophytes, Prasinophytes, Coccolithophores)

This unusual fatty acid is a recognized component of the lipid profile of several classes of marine microalgae.

Dinoflagellates: Numerous species of photosynthetic marine dinoflagellates have been found to contain this compound, where it can constitute a significant fraction (4-23%) of their total fatty acids. csic.es One proposed biosynthetic route in these organisms is a two-carbon chain shortening of eicosapentaenoic acid (20:5n-3), rather than the more conventional pathway of inserting a Δ3 double bond into stearidonic acid (18:4n-3). csic.es It has also been identified in symbiotic dinoflagellates residing in corals.

Haptophytes and Coccolithophores: The globally significant coccolithophore Emiliania huxleyi, a species of haptophyte, is a known producer of 18:5n-3. nih.govresearchgate.netcambridge.org Studies have documented its presence alongside other major fatty acids. The table below presents the fatty acid profile of Emiliania huxleyi, highlighting the presence of 18:5n-3.

| Fatty Acid | Percentage of Total Fatty Acids (%) |

| 14:0 | Major |

| 16:0 | Major |

| 18:1(n-9) | Major |

| 18:4(n-3) | Major |

| 18:5(n-3) | Major |

| 22:6(n-3) | Major |

| Saturated Fatty Acids (SFAs) | 43.6 ± 2.5 |

| Monounsaturated Fatty Acids (MUFAs) | 16.4 ± 0.9 |

| Polyunsaturated Fatty Acids (PUFAs) | 40.0 ± 3.2 |

Data compiled from studies on Emiliania huxleyi. nih.govcambridge.org

Prasinophytes: The prasinophyte Ostreococcus tauri, a picoeukaryotic alga, also synthesizes 18:5n-3. frontiersin.org As mentioned earlier, its production in this organism is strongly influenced by temperature. frontiersin.org

Invertebrate and Fish Fatty Acid Synthesis

The occurrence of this compound in marine animals is generally thought to be a result of their diet. Herbivorous copepods that graze on dinoflagellates have been shown to contain traces of this fatty acid, indicating its transfer up the food chain. nih.gov The decreasing concentration of 18:5n-3 at higher trophic levels suggests it may serve as an ecological tracer. nih.gov

While many marine invertebrates and fish are believed to have a limited capacity for de novo synthesis of long-chain PUFAs, some species possess the necessary enzymatic machinery. The marine harpacticoid copepod Tigriopus californicus, for example, has a complete set of desaturases and elongases for the biosynthesis of PUFAs like EPA and DHA. csic.esnih.gov This suggests that some invertebrates may have the potential to synthesize a wide array of PUFAs, although direct evidence for the de novo synthesis of 18:5n-3 in these animals is scarce.

In fish, the ability to synthesize long-chain PUFAs from C18 precursors is variable. For instance, a study on the Boddart's goggle-eyed goby (Boleophthalmus boddarti) revealed that its fatty acyl desaturase 2 (Fads2) enzyme exhibited low desaturation activity on C18 PUFAs and no activity on C20 and C22 PUFAs. nih.gov This indicates a limited ability to produce long-chain PUFAs and a greater reliance on dietary sources.

Catabolism and Turnover of 3,6,9,12,15 Octadecapentaenoic Acid

Beta-Oxidation Pathway and Intermediates

The beta-oxidation of 3,6,9,12,15-octadecapentaenoic acid, once activated to its coenzyme A (CoA) derivative, proceeds through a modified version of the standard beta-oxidation spiral. The typical beta-oxidation cycle involves four core reactions: dehydrogenation, hydration, oxidation, and thiolysis, which sequentially shorten the fatty acid chain by two carbons, releasing a molecule of acetyl-CoA in each cycle. libretexts.orgabcam.com However, the double bonds in this compound, which are in a cis configuration and located at positions that interfere with the standard enzymes, necessitate the action of auxiliary enzymes. wikipedia.orgyoutube.com

The initial cis-Δ3 double bond prevents the first step of beta-oxidation, the formation of a trans-Δ2 double bond by acyl-CoA dehydrogenase. wikipedia.orgyoutube.com Instead, a specialized isomerase is required to reconfigure this bond into a suitable substrate for the remainder of the pathway. As the fatty acid chain is shortened, the subsequent double bonds (originally at carbons 6, 9, 12, and 15) are also processed by a combination of isomerases and reductases.

A critical step in the oxidation of any unsaturated fatty acid is the formation of a trans-Δ2-enoyl-CoA intermediate, which is the substrate for the second enzyme of the beta-oxidation cycle, enoyl-CoA hydratase. wikipedia.org

For 3,6,9,12,15-octadecapentaenoyl-CoA, the initial cis-Δ3 double bond is handled by an enzyme known as Δ3,Δ2-enoyl-CoA isomerase (or cis-Δ3-Enoyl CoA isomerase). wikipedia.orgyoutube.comnih.gov This enzyme directly converts the cis-Δ3 bond into a trans-Δ2 bond. This allows the fatty acid to bypass the initial acyl-CoA dehydrogenase step for the first cycle and enter the beta-oxidation spiral at the hydration step. youtube.com

As subsequent two-carbon units are cleaved, the double bonds originally at even-numbered carbons (Δ6, Δ12) will eventually appear as a cis-Δ4 bond in a shorter acyl-CoA intermediate. The standard dehydrogenation of this intermediate creates a 2,4-dienoyl-CoA species. libretexts.org This molecule is not a substrate for enoyl-CoA hydratase and must be processed by 2,4-dienoyl-CoA reductase , an NADPH-dependent enzyme. This reductase converts the intermediate into a trans-Δ3-enoyl-CoA, which is then isomerized by Δ3,Δ2-enoyl-CoA isomerase to the required trans-Δ2-enoyl-CoA, allowing beta-oxidation to resume. wikipedia.orglibretexts.org

The table below summarizes the key enzymes required to process the double bonds of unsaturated fatty acids during beta-oxidation.

| Original Double Bond Position | Intermediate Formed | Auxiliary Enzyme(s) Required | Final Product for β-Oxidation |

| cis-Δ3 | cis-Δ3-enoyl-CoA | Δ3,Δ2-enoyl-CoA isomerase | trans-Δ2-enoyl-CoA |

| cis-Δ4 | cis-Δ4-enoyl-CoA | Acyl-CoA Dehydrogenase, then 2,4-dienoyl-CoA Reductase, then Δ3,Δ2-enoyl-CoA isomerase | trans-Δ2-enoyl-CoA |

This table illustrates the general enzymatic steps for handling common problematic double bond positions in unsaturated fatty acids.

The core function of beta-oxidation is the catabolic conversion of long-chain fatty acids into shorter ones, ultimately breaking the entire chain down into acetyl-CoA molecules. libretexts.orgabcam.com In each cycle of beta-oxidation, a two-carbon fragment is cleaved off as acetyl-CoA. This process repeats until the fatty acid is completely degraded. wikipedia.org For this compound, this results in a series of progressively shorter polyunsaturated fatty acyl-CoA intermediates. The acetyl-CoA produced enters the citric acid cycle to generate ATP, providing energy for the cell. abcam.com

The chain-shortening degradation of this compound is projected in the table below.

| Cycle Number | Starting Acyl-CoA | Product Acyl-CoA after Cleavage | Acetyl-CoA Released |

| 1 | C18:5-CoA | C16:4-CoA | 1 |

| 2 | C16:4-CoA | C14:3-CoA | 1 |

| 3 | C14:3-CoA | C12:2-CoA | 1 |

| 4 | C12:2-CoA | C10:1-CoA | 1 |

| 5-8 | ... | ... | 4 |

This table provides a simplified projection of the chain-shortening process during the beta-oxidation of this compound.

Metabolic Fate in Different Organisms

The metabolic fate of this compound varies significantly across different life forms, reflecting its specialized origin and the metabolic capabilities of the organism.

In marine microorganisms , particularly photosynthetic dinoflagellates like Gymnodinium kowalevskii, this compound is a naturally occurring component, comprising a notable fraction of their total fatty acids. biocat.comnih.gov Research suggests that in these organisms, this C18:5 fatty acid may be synthesized through the retroconversion of eicosapentaenoic acid (EPA; 20:5n-3). nih.gov This process involves a two-carbon chain shortening via a single cycle of beta-oxidation, indicating a specific catabolic pathway that contributes to the unique fatty acid profile of these algae. nih.gov

In mammals , including humans, this compound is not a typical dietary component. However, if consumed, it would be expected to undergo catabolism through the established pathways for polyunsaturated fatty acids. This degradation occurs primarily in the mitochondria and peroxisomes to yield energy. wikipedia.orgnih.gov While the primary fate would be catabolic, the enzymes responsible for fatty acid metabolism could also potentially elongate it to longer-chain omega-3 fatty acids like EPA and DHA, although this is an anabolic process. oregonstate.edunih.gov

The table below summarizes the known and expected metabolic fates of this compound in different organisms.

| Organism Group | Metabolic Fate/Role | Primary Pathway | Reference |

| Marine Dinoflagellates | Natural constituent; may be formed via retroconversion from EPA. | Beta-oxidation (chain shortening) | nih.gov |

| Mammals (projected) | Energy production via breakdown into acetyl-CoA. | Mitochondrial & Peroxisomal Beta-oxidation | wikipedia.orgnih.gov |

Biological Roles and Molecular Mechanisms of 3,6,9,12,15 Octadecapentaenoic Acid

Incorporation into Cellular Lipid Classes

Once assimilated by an organism, 3,6,9,12,15-octadecapentaenoic acid is incorporated into various cellular lipid classes, influencing the composition and properties of cellular structures. This fatty acid has been identified in both polar and nonpolar lipid fractions of the organisms that produce it. nih.gov

Research has shown that this compound is integrated into phospholipids (B1166683), the fundamental components of cellular membranes. In studies using cultured fish cell lines from species like Atlantic salmon (Salmo salar) and turbot (Scophthalmus maximus), this fatty acid was readily incorporated into the phospholipid fraction of the cells. nih.gov This incorporation directly alters the fatty acid profile of the cell membranes.

Glycolipids, which are important for cell recognition and signaling, are another class of lipids where this compound can be found. ifremer.fr These complex lipids, containing a carbohydrate moiety, are particularly abundant in marine organisms. ifremer.fr The inclusion of a highly unsaturated fatty acid like 18:5n-3 into glycolipids can influence the biophysical properties of the cell surface where these molecules are located. ifremer.fr

Triacylglycerols serve as the primary energy storage lipids in cells. Studies on marine dinoflagellates have identified this compound as a component of their total fatty acids, which includes the triacylglycerol fraction. nih.gov This suggests that, in addition to its structural role in membranes, 18:5n-3 can be stored as a potential energy source.

The incorporation of polyunsaturated fatty acids into membrane phospholipids is a key mechanism for regulating membrane fluidity. mun.ca The five cis double bonds in this compound introduce significant kinks into the acyl chain, preventing tight packing of phospholipids. nih.govnih.gov This disruption increases the space between lipid molecules, thereby enhancing the fluidity of the cell membrane. This is particularly crucial for marine organisms living in cold environments, as it helps maintain membrane function at low temperatures. mun.ca

Precursor Role for Other Bioactive Lipids (excluding clinical context)

This compound can serve as a substrate for enzymatic modification, leading to the formation of other bioactive lipid molecules.

A key metabolic transformation is its conversion to stearidonic acid (SDA), also known as all-cis-6,9,12,15-octadecatetraenoic acid (18:4n-3). nih.govebi.ac.uk Studies with cultured fish cells demonstrated that 18:5n-3 is metabolized to 18:4n-3. nih.gov This conversion likely involves an initial isomerization of the delta-3 double bond. nih.gov Stearidonic acid is an important intermediate in the biosynthetic pathway of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA). wikipedia.orgnih.gov

The metabolism of 18:5n-3 can be summarized as follows:

| Precursor Fatty Acid | Metabolic Product | Enzyme Family (Postulated) |

| This compound (18:5n-3) | trans-2, all-cis-6,9,12,15-Octadecapentaenoic acid | Isomerase |

| trans-2, all-cis-6,9,12,15-Octadecapentaenoic acid | 6,9,12,15-Octadecatetraenoic acid (Stearidonic Acid) | Reductase |

This table is based on findings from studies on fish cell lines. nih.gov

Furthermore, as an 18-carbon polyunsaturated fatty acid, it falls into the broad class of lipids that can be acted upon by enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. nih.govacs.org These enzymatic actions can generate a variety of oxygenated metabolites known as octadecanoids, which are involved in cellular signaling. nih.gov

Influence on Cellular Metabolism and Gene Expression

These fatty acids can modulate gene expression by binding to nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). Activation of these receptors leads to changes in the expression of genes involved in lipid and glucose metabolism, including those that regulate fatty acid oxidation (breakdown) and synthesis. youtube.comyoutube.com

For instance, the increased availability of PUFAs can lead to an upregulation of genes encoding for enzymes involved in beta-oxidation, the process by which fatty acids are broken down to produce energy. youtube.com This shift promotes the use of fats as an energy source. Conversely, they can downregulate the expression of genes involved in lipogenesis, the synthesis of new fatty acids. youtube.com While direct studies on the gene regulatory effects of 18:5n-3 are limited, its role as a precursor to other well-studied PUFAs suggests it contributes to these broader metabolic shifts.

Impact on Lipid Metabolism Pathways

This compound (OPA), a polyunsaturated fatty acid (PUFA), plays a role in the intricate network of lipid metabolism. As an omega-3 fatty acid, its metabolic functions are primarily associated with the regulation of lipid synthesis and degradation. Evidence suggests that PUFAs, as a class, influence the expression of genes central to lipogenesis and fatty acid oxidation.

Modulation of Transcription Factors (e.g., PPARs, SREBP-1, ChREBP)

The influence of this compound on lipid metabolism is mediated by its interaction with critical nuclear transcription factors that govern the expression of a wide array of metabolic genes.

Peroxisome Proliferator-Activated Receptors (PPARs): Polyunsaturated fatty acids are recognized as natural ligands and activators for PPARs. nih.gov PPARα, highly expressed in tissues with high rates of fatty acid catabolism like the liver, is a key sensor for dietary lipids. researchgate.netnih.gov Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation. researchgate.netnih.gov While direct studies on OPA are limited, a derivative, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid, has been shown to activate PPARα in murine hepatocytes, thereby promoting fatty acid metabolism. researchgate.netnih.gov Given that omega-3 PUFAs are known to be direct binders and activators of PPARα, it is mechanistically plausible that OPA exerts similar effects, contributing to a hypolipidemic cellular environment by enhancing the breakdown of fatty acids. researchgate.net

Sterol Regulatory Element-Binding Protein-1 (SREBP-1): SREBP-1, particularly the SREBP-1c isoform, is a master transcriptional regulator of genes required for de novo fatty acid synthesis. nih.gov Polyunsaturated fatty acids are known to suppress the activity of SREBP-1. This suppression occurs through at least two mechanisms: competitively inhibiting the activation of Liver X Receptor (LXR), an upstream activator of SREBP-1c, and accelerating the degradation of SREBP-1c mRNA. nih.gov By downregulating the SREBP-1c pathway, PUFAs effectively decrease the transcription of lipogenic enzymes, leading to a reduction in the synthesis of new fatty acids and triglycerides. nih.gov

Carbohydrate Response Element-Binding Protein (ChREBP): ChREBP is another crucial transcription factor that controls hepatic glucose and lipid metabolism, primarily by activating lipogenic gene expression in response to high carbohydrate levels. nih.govnih.gov ChREBP, in partnership with its heterodimer Max-like factor X, binds to carbohydrate response elements in the promoters of genes involved in glycolysis and de novo lipogenesis, such as acetyl-CoA carboxylase 1 (Acc1) and fatty acid synthase (Fasn). nih.gov Dysregulation of ChREBP is associated with metabolic diseases like non-alcoholic fatty liver disease (NAFLD). nih.gov

Table 1: Summary of Transcription Factor Modulation by Polyunsaturated Fatty Acids

| Transcription Factor | General Effect of PUFA Activation/Modulation | Key Downstream Pathway Affected | Reference |

| PPARα | Activation | Fatty Acid Oxidation | researchgate.net, nih.gov |

| SREBP-1c | Suppression | De Novo Lipogenesis | nih.gov |

| ChREBP | Regulation | De Novo Lipogenesis, Glycolysis | nih.gov |

Role in Non-Human Cellular Processes

This compound has been identified as a significant fatty acid component in various marine microorganisms, where it participates in fundamental cellular functions. nih.gov

Cellular Homeostasis

Table 2: Non-Human Organisms Containing this compound

| Organism Type | Specific Species/Group | Reference |

| Algae | Gymnodinium kowalevskii | medchemexpress.com, medchemexpress.com |

| Dinoflagellates | 11 species of photosynthetic, marine dinoflagellates | nih.gov |

Response to Environmental Stress (e.g., Oxidative Stress)

Photosynthetic marine organisms are frequently exposed to environmental stressors, including high-intensity light and fluctuating oxygen levels, which can lead to the generation of reactive oxygen species and subsequent oxidative stress. nih.gov Polyunsaturated fatty acids are particularly susceptible to oxidation, a characteristic that can be both a vulnerability and a component of stress-response signaling. While direct evidence detailing the specific role of this compound in the oxidative stress response is not yet available, its prevalence in photosynthetic dinoflagellates suggests it is part of a cellular system adapted to these high-stress environments. nih.gov The metabolism of PUFAs can be altered under stress conditions, and their controlled oxidation can lead to the formation of signaling molecules that modulate cellular defense pathways.

Advanced Analytical Methodologies for 3,6,9,12,15 Octadecapentaenoic Acid Research

Chromatographic Techniques

Chromatographic techniques are paramount in the analysis of 3,6,9,12,15-octadecapentaenoic acid, providing the necessary separation from complex lipid mixtures. Both gas and liquid chromatography, especially when coupled with mass spectrometry, offer powerful tools for researchers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acids, including this compound. journal-of-agroalimentary.rorsc.org This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. mdpi.comdkfz.de For fatty acid analysis, GC-MS typically requires the conversion of the non-volatile fatty acids into volatile derivatives. journal-of-agroalimentary.royoutube.com

The most common derivatization method for fatty acid analysis by GC is the conversion to fatty acid methyl esters (FAMEs). journal-of-agroalimentary.rorsc.orgyoutube.com This process of transesterification increases the volatility of the fatty acids, making them suitable for gas chromatographic analysis. researchgate.net

The choice of methylation method is critical, particularly for polyunsaturated fatty acids like this compound. Research has shown that methods involving saponification or base-catalyzed transesterification can lead to the isomerization of the double bonds in this compound. nih.govwiley.com Specifically, in studies on the dinoflagellate Gymnodinium kowalevskii, base-catalyzed methods resulted in a mixture of double-bond positional isomers of 18:5, leading to unexpectedly low and inconsistent measurements of the authentic all-cis-3,6,9,12,15-octadecapentaenoic acid. nih.govwiley.com

In contrast, acid-catalyzed methylation, using reagents like 5% hydrochloric acid or 1% sulfuric acid in methanol (B129727), has been demonstrated to yield satisfactory and accurate results without causing significant isomerization. nih.govwiley.com Therefore, for the quantitative analysis of this compound, acid-catalyzed FAME preparation is the recommended approach to ensure the integrity of the analyte. nih.gov

Table 1: Effect of Derivatization Method on this compound (18:5n-3) Analysis

| Derivatization Method | Observation | Outcome for 18:5n-3 Analysis | Reference |

|---|---|---|---|

| Base-Catalyzed (e.g., saponification, base-catalyzed transesterification) | Causes migration of double bonds. | Results in a mixture of positional isomers, leading to inaccurate quantification of the native compound. | nih.govwiley.com |

| Acid-Catalyzed (e.g., 5% HCl in methanol, 1% H₂SO₄ in methanol) | Preserves the original double bond positions. | Provides accurate and reproducible quantification of all-cis-3,6,9,12,15-octadecapentaenoic acid. | nih.govwiley.com |

The detection of this compound by GC-MS is complicated by the potential for isomerization during sample preparation and the co-elution of different isomers on standard GC columns. nih.govresearchgate.net The mass spectrum of FAMEs typically shows a clear molecular ion, but provides limited information for pinpointing the exact location of double bonds. nih.gov

To overcome this, researchers have used additional chemical procedures. For instance, hydrogenation of the unknown fatty acid followed by GC analysis can confirm the carbon chain length. nih.gov Derivatization to form N-acyl pyrrolidides or 4,4-dimethyloxazoline (DMOX) derivatives can help locate the double bonds, as these derivatives produce characteristic fragment ions in the mass spectrometer that are indicative of the double bond positions. nih.govnih.gov However, even these derivatization methods can induce isomerization of this compound. nih.gov

The isomerization induced by base-catalyzed methylation can be observed chromatographically. On a SUPELCOWAX 10 column, the authentic methyl ester of all-cis-3,6,9,12,15-octadecapentaenoic acid has an equivalent chain length (ECL) value of 20.22. nih.gov In contrast, the primary isomer formed after base-catalyzed treatment exhibits an ECL of 20.88, indicating a significant structural change. nih.gov

Table 2: Equivalent Chain Length (ECL) Values for 18:5n-3 FAME and its Isomer

| Compound | GC Column | Equivalent Chain Length (ECL) | Reference |

|---|---|---|---|

| Authentic all-cis-3,6,9,12,15-octadecapentaenoic acid methyl ester | SUPELCOWAX 10 | 20.22 | nih.gov |

| Main isomer after base-catalyzed methylation | SUPELCOWAX 10 | 20.88 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for fatty acid analysis. nih.gov A key advantage of LC-MS is its ability to analyze intact lipids, thereby preserving information about the original lipid class from which the fatty acid is derived—information that is lost during the hydrolysis and derivatization steps required for GC-MS. nih.gov

LC-MS/MS is a central platform in the field of lipidomics, which involves the comprehensive and quantitative analysis of all lipids within a biological system. nih.govresearchgate.net This approach is well-suited for studying this compound within its complex biological context. Reversed-phase chromatography, often using C8 or C18 columns, is typically employed to separate fatty acids and other lipid classes based on their hydrophobicity. nih.govnih.govunitn.it

This methodology allows for the simultaneous quantification of a wide array of fatty acids, including polyunsaturated fatty acids like this compound, from various sample types such as plasma, tissues, and cells. nih.govnih.govunitn.it The ability to analyze underivatized fatty acids simplifies sample preparation, although derivatization can sometimes be used to enhance ionization efficiency. nih.gov The high sensitivity and specificity of LC-MS/MS make it ideal for detecting low-abundance fatty acids and their metabolites. researchgate.net

For fatty acid analysis, negative mode electrospray ionization (ESI) is commonly used, as the carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural confirmation and to enhance specificity. In MS/MS, the precursor ion (e.g., the [M-H]⁻ of this compound) is isolated and then fragmented through collision-induced dissociation (CID). nih.gov

The resulting fragment ions can provide structural information. However, for distinguishing geometric (cis/trans) or positional isomers of fatty acids, fragmentation patterns can be very similar or identical. nih.gov In such cases, chromatographic separation is essential for accurate identification. nih.gov For different lipid classes containing fatty acids, fragmentation analysis can reveal characteristic neutral losses or fragment ions that identify the headgroup of the lipid, for example, a characteristic fragment at m/z 184 for the phosphocholine (B91661) headgroup in phosphatidylcholines. unitn.it

Table 3: Typical LC-MS/MS Parameters for Fatty Acid Analysis

| Parameter | Common Approach | Reference |

|---|---|---|

| Chromatography | Reversed-Phase (RP) with C8 or C18 columns | nih.govnih.govunitn.it |

| Mobile Phase | Water/Methanol or Water/Acetonitrile gradients, often with additives like ammonium (B1175870) acetate (B1210297) or tributylamine (B1682462) to improve ionization and peak shape. | nih.govnih.govthermofisher.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govthermofisher.com |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantification. | nih.govresearchgate.net |

Stable Isotope Labeling and Tracing Methods

Stable isotope labeling is a powerful technique for tracing the metabolic journey of molecules within a biological system. By replacing certain atoms with their heavier, non-radioactive isotopes, researchers can follow the compound through various metabolic processes without the complexities of handling radioactive materials.

The use of carbon-13 (¹³C) as a stable isotope tracer has become a cornerstone in metabolic research, offering deep insights into the fate of fatty acid-derived carbons. nih.govnih.gov This approach, known as ¹³C stable isotope-resolved metabolomics (SIRM), allows for the detailed mapping of metabolic pathways. nih.gov

In the context of fatty acid metabolism, cells are cultured with ¹³C-labeled fatty acids. As the labeled fatty acid is metabolized, the ¹³C atoms are incorporated into downstream intermediates of pathways like the tricarboxylic acid (TCA) cycle. nih.gov For instance, the oxidation of a ¹³C-labeled fatty acid will produce ¹³C-labeled acetyl-CoA, which then enters the TCA cycle, resulting in M+2 isotopologues (molecules with a mass increase of 2) in the first cycle. nih.gov Subsequent turns of the cycle can further increase the labeling to M+4 and so on.

Research using ¹³C-labeled long-chain fatty acids has revealed that fatty acid oxidation (FAO) is a robust process in both proliferative and oxidative cells. However, the subsequent metabolic pathway for the carbon derived from these fatty acids can differ significantly depending on the cell type. nih.govnih.gov In proliferating cells, a substantial portion of the carbon from FAO exits the standard TCA cycle as citrate (B86180) and is converted to unlabeled malate (B86768) in the cytosol. nih.govnih.gov This highlights a differential engagement of the TCA cycle, which is crucial for balancing the catabolic and anabolic needs of the cell. nih.gov

This technique provides a quantitative way to trace the flow of carbon, enabling researchers to tease apart converging and diverging metabolic pathways. youtube.com By providing a precursor with a unique isotopic signature, scientists can determine the contribution of a specific fatty acid, such as this compound, to various metabolic pools. youtube.com

Table 1: Application of ¹³C-Labeling in Fatty Acid Metabolism Studies

| Research Area | Methodology | Key Findings | References |

| Metabolic Pathway Analysis | ¹³C Stable Isotope-Resolved Metabolomics (SIRM) | Traces the fate of fatty acid carbon through β-oxidation and the TCA cycle. nih.govnih.gov | nih.govnih.gov |

| Cell Type Differentiation | Tracing ¹³C-FA in proliferative vs. oxidative cells | Reveals distinct metabolic fates of carbon downstream of citrate. nih.govnih.gov | nih.govnih.gov |

| Flux Analysis | ¹³C Metabolic Flux Analysis | Quantifies the ratio of molecules that have passed through different metabolic routes. youtube.com | youtube.com |

Radiotracers, particularly those labeled with Carbon-14 (¹⁴C), are a gold standard in metabolic research due to their high sensitivity and the ability to provide precise quantitative data. openmedscience.comopenmedscience.comresearchgate.net ¹⁴C is a beta-emitting radioactive isotope of carbon with a long half-life, making it suitable for long-term biological studies. openmedscience.com Because it is chemically identical to stable carbon, it ensures that the labeled molecule behaves just like its unlabeled counterpart in biological processes. openmedscience.comwuxiapptec.com

In the study of fatty acids like this compound, ¹⁴C-labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.comopenmedscience.com These studies are fundamental in determining the metabolic fate of a compound. Mass balance studies, for example, use ¹⁴C-labeled compounds to measure the total recovery of radioactivity in urine, feces, and expired air, accounting for the complete fate of the administered dose. openmedscience.comresearchgate.net

Metabolite profiling is another critical application. By using ¹⁴C-labeled this compound, researchers can track all its metabolites in biological fluids and tissues with high sensitivity, even those present in trace amounts. openmedscience.com This is crucial for identifying potentially active or toxic by-products. The synthesis of ¹⁴C-labeled compounds can be achieved through various methods, often starting from basic building blocks like [¹⁴C]potassium cyanide or [¹⁴C]carbon dioxide. wuxiapptec.comnih.gov

Table 2: Common Radiotracers in Metabolic Research

| Isotope | Half-life | Emission Type | Primary Application in Fatty Acid Research | References |

| Carbon-14 (¹⁴C) | ~5,730 years | Beta (β) | ADME studies, mass balance, metabolite profiling. openmedscience.comopenmedscience.com | openmedscience.comopenmedscience.com |

| Tritium (³H) | ~12.3 years | Beta (β) | Often used in preclinical studies, but potential for isotope exchange can be a limitation for clinical studies. wuxiapptec.com | wuxiapptec.com |

Advanced Sample Preparation and Derivatization for Analysis

The analysis of polyunsaturated fatty acids by techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) requires that these non-volatile compounds be converted into volatile derivatives. youtube.comyoutube.com This chemical modification process, known as derivatization, is a critical step in sample preparation. youtube.comresearchgate.net

For fatty acids, the most common derivatization method is esterification, which converts them into fatty acid methyl esters (FAMEs). youtube.comyoutube.com This process reduces the polarity and boiling point of the fatty acids, making them suitable for GC analysis. youtube.com However, the choice of derivatization method can significantly impact the accuracy of the results, especially for highly unsaturated fatty acids like this compound. wiley.com

Research has shown that base-catalyzed derivatization methods can cause the isomerization of the double bonds in all-cis-3,6,9,12,15-octadecapentaenoic acid, leading to a mixture of positional isomers and inaccurate quantification. wiley.com This can result in unexpectedly low and irreproducible measurements of this important fatty acid. wiley.com Studies comparing different methods have found that acid-catalyzed methylation, for instance using 5% HCl or 1% sulfuric acid in methanol, provides more satisfactory and reliable results for this specific compound, avoiding incorrect GC outcomes. wiley.com

Other derivatization reagents and methods used for fatty acid analysis include boron trifluoride (BF₃) in methanol and m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH). nih.govmdpi.comrsc.org A comprehensive comparison of four different methods found that TMTFTH derivatization was the least labor-intensive and most accurate in terms of both reproducibility and efficiency. rsc.org

Table 3: Comparison of Derivatization Methods for Fatty Acid Analysis

| Method | Reagent(s) | Conditions | Advantages/Disadvantages for Octadecapentaenoic Acid | References |

| Base-Catalyzed Transesterification | e.g., Sodium methoxide | Room or elevated temperature | Prone to causing double-bond isomerization in 18:5n-3, leading to inaccurate results. wiley.com | wiley.com |

| Acid-Catalyzed Methylation | 5% HCl or 1% H₂SO₄ in Methanol | Heating | Gives satisfactory and reproducible results for 18:5n-3, avoiding isomerization. wiley.com | wiley.com |

| Boron Trifluoride (BF₃) Methylation | 14% BF₃ in Methanol | Heating at 100°C | Commonly used for preparing FAMEs for GC analysis. nih.govmdpi.com | nih.govmdpi.com |

| TMTFTH Methylation | m-(Trifluoromethyl)phenyltrimethylammonium hydroxide | - | Found to be highly accurate, reproducible, and less work-intensive in quantitative comparisons. rsc.org | rsc.org |

| Pyrrolidide/DMOX Derivatization | N-acyl pyrrolidides or 4,4-dimethyloxazoline | - | Can also lead to inadequate results with isomer formation for 18:5n-3. wiley.com | wiley.com |

Q & A

Q. What are the recommended methodologies for preparing stable stock solutions of 3,6,9,12,15-octadecapentaenoic acid for in vitro studies?

Answer: To ensure solubility and stability:

Stock solution preparation : Dissolve the compound in DMSO to create a 50–100 mg/mL master stock. Vortex and centrifuge to ensure clarity .

Working solution dilution : Sequentially add PEG300 (40%), Tween-80 (5%), and saline (45%) to the DMSO stock. For example:

- 100 µL DMSO stock (50 mg/mL) + 400 µL PEG300 → mix.

- Add 50 µL Tween-80 → mix.

- Adjust to 1 mL with saline .

Troubleshooting : If precipitation occurs, heat (≤50°C) or sonicate the solution. Avoid prolonged storage; prepare fresh working solutions for each experiment .

Q. Table 1: Solubility Protocol

| Step | Solvent | Volume (%) | Purpose |

|---|---|---|---|

| 1 | DMSO | 10% | Primary solvent |

| 2 | PEG300 | 40% | Stabilizer |

| 3 | Tween-80 | 5% | Surfactant |

| 4 | Saline | 45% | Diluent |

Q. How can researchers verify the geometric isomerism of this compound in experimental samples?

Answer:

Chromatographic separation : Use gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) to resolve cis/trans isomers. Reference retention indices from databases like NIST Chemistry WebBook .

Spectroscopic confirmation : Validate double-bond positions via nuclear magnetic resonance (NMR). For example, H NMR coupling constants () differentiate cis ( Hz) and trans ( Hz) configurations .

Cross-validation : Compare data with authenticated standards (e.g., all-cis isomers in and ) .

Advanced Research Questions

Q. What experimental designs are appropriate for investigating the oxidative stability of this compound under varying environmental conditions?

Answer:

Factorial design : Use a randomized factorial approach to test factors like temperature (25–50°C), oxygen exposure (ambient vs. nitrogen atmosphere), and light exposure (dark vs. UV). Replicate each condition 3× .

Oxidation markers : Quantify peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) at intervals (0, 24, 48, 72 hrs).

Statistical analysis : Apply ANOVA to identify significant interactions between factors. For example, used similar methods to detect adulteration in fatty acid matrices .

Q. Table 2: Factorial Design Parameters

| Factor | Levels | Measurement |

|---|---|---|

| Temperature | 25°C, 37°C, 50°C | PV, TBARS |

| Oxygen | Ambient, Nitrogen | Hydroperoxide formation |

| Light | Dark, UV (365 nm) | Conjugated dienes (234 nm absorbance) |

Q. How should researchers address discrepancies in biological activity data between synthetic and naturally derived this compound samples?

Answer:

Source characterization : Compare fatty acid profiles using GC-MS. Natural samples may contain co-eluting isomers (e.g., 6Z,9Z,12Z,15Z vs. 3Z,6Z,9Z,12Z,15Z) that affect bioactivity .

Activity assays : Test both samples in parallel using dose-response curves (e.g., IC50 in enzyme inhibition assays). Normalize results to purity (≥98% by HPLC) .

Data reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., trace impurities, isomer ratios) contributing to divergence .

Q. What analytical strategies are recommended for resolving co-eluting polyunsaturated fatty acid (PUFA) derivatives in chromatographic analyses?

Answer:

Column optimization : Employ ultra-high-performance liquid chromatography (UHPLC) with C30 columns for superior PUFA separation vs. C18 columns .

Derivatization : Convert fatty acids to methyl esters (FAMEs) using BF3-methanol, enhancing volatility for GC-MS .

Data deconvolution : Use software tools (e.g., AMDIS) to resolve overlapping peaks via spectral library matching (NIST) .

Q. How can researchers design robust dose-response studies for this compound in cellular models?

Answer:

Range-finding assays : Perform preliminary tests (0.1–100 µM) to identify non-toxic concentrations (MTT assay) .

Temporal effects : Include time-course experiments (6–72 hrs) to account for delayed metabolic effects.

Normalization : Express results relative to housekeeping genes (e.g., GAPDH) or internal standards (e.g., deuterated analogs) .

Q. Key Notes for Methodological Rigor

- Data integrity : Validate instruments with certified reference materials (e.g., NIST Standard Reference Database) .

- Replicability : Report detailed protocols (e.g., solvent ratios, centrifugation speeds) to enable replication .

- Ethical compliance : Adhere to safety guidelines for handling peroxidizable lipids (e.g., ’s recommendations for avoiding prolonged exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.